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molecular formula C15H10BrN B1524784 6-Bromo-2-phenylquinoline CAS No. 3894-25-5

6-Bromo-2-phenylquinoline

Cat. No. B1524784
M. Wt: 284.15 g/mol
InChI Key: JVMXJQXEAZVYCI-UHFFFAOYSA-N
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Patent
US08486933B2

Procedure details

In a 20 mL microwave tube was charged cesium carbonate (0.440 mL, 5.50 mmol), palladium(II)acetate (0.018 g, 0.079 mmol), and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.068 g, 0.118 mmol) in dioxane (6.0 mL) to give a yellow suspension. The mixture was stirred for 10 minutes and then triethylamine (0.016 mL, 0.118 mmol) was added. The solution was stirred for another 10 minutes; and then 6-bromo-2-phenylquinoline (1.1168 g, 3.93 mmol) and benzophenone imine (0.791 mL, 4.72 mmol) were added as a solution in dioxane (6.0 mL). The mixture was heated at 100° C. overnight. The mixture was cooled to room temperature and dilute with ethyl acetate. The organics were washed 2×100 mL with water, dried over magnesium sulfate, filtered, and concentrated onto silica gel. The reaction was purified by flash chromatography using an Argonaut Flashmaster Solo, 20 g column (10% ethyl acetate:hexanes for 30 min) to afford a yellow oil. (ESI(+)) m/e 385.0 (M+H)+.
Name
cesium carbonate
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.018 g
Type
catalyst
Reaction Step One
Quantity
0.016 mL
Type
reactant
Reaction Step Two
Quantity
1.1168 g
Type
reactant
Reaction Step Three
Quantity
0.791 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C(N(CC)CC)C.Br[C:57]1[CH:58]=[C:59]2[C:64](=[CH:65][CH:66]=1)[N:63]=[C:62]([C:67]1[CH:72]=[CH:71][CH:70]=[CH:69][CH:68]=1)[CH:61]=[CH:60]2.[C:73](=[NH:86])([C:80]1[CH:85]=[CH:84][CH:83]=[CH:82][CH:81]=1)[C:74]1[CH:79]=[CH:78][CH:77]=[CH:76][CH:75]=1>O1CCOCC1.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:80]1([C:73]([C:74]2[CH:75]=[CH:76][CH:77]=[CH:78][CH:79]=2)=[N:86][C:57]2[CH:58]=[C:59]3[C:64](=[CH:65][CH:66]=2)[N:63]=[C:62]([C:67]2[CH:72]=[CH:71][CH:70]=[CH:69][CH:68]=2)[CH:61]=[CH:60]3)[CH:81]=[CH:82][CH:83]=[CH:84][CH:85]=1 |f:0.1.2,9.10.11|

Inputs

Step One
Name
cesium carbonate
Quantity
0.44 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.068 g
Type
reactant
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.018 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0.016 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.1168 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C1=CC=CC=C1
Name
Quantity
0.791 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow suspension
STIRRING
Type
STIRRING
Details
The solution was stirred for another 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
The organics were washed 2×100 mL with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
The reaction was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
an Argonaut Flashmaster Solo, 20 g column (10% ethyl acetate:hexanes for 30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=CC=C1)C(=NC=1C=C2C=CC(=NC2=CC1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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